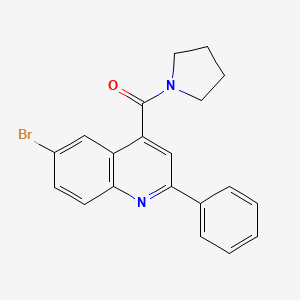
(6-Bromo-2-phenylquinolin-4-yl)(pyrrolidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-BROMO-2-PHENYL-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a bromine atom at the 6th position, a phenyl group at the 2nd position, and a pyrrolidine-1-carbonyl group at the 4th position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-PHENYL-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE typically involves multi-step organic reactions. One common method includes the bromination of 2-phenylquinoline followed by the introduction of the pyrrolidine-1-carbonyl group. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The final step involves the acylation of the brominated quinoline with pyrrolidine-1-carbonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-BROMO-2-PHENYL-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Acylation and Alkylation: The compound can be further functionalized through acylation and alkylation reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with a methoxy group would yield 6-methoxy-2-phenyl-4-(pyrrolidine-1-carbonyl)quinoline .
Scientific Research Applications
6-BROMO-2-PHENYL-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a probe to study biochemical pathways and mechanisms.
Industrial Applications: The compound is used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 6-BROMO-2-PHENYL-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access .
Comparison with Similar Compounds
Similar Compounds
2-Phenylquinoline: Lacks the bromine and pyrrolidine-1-carbonyl groups.
6-Bromoquinoline: Lacks the phenyl and pyrrolidine-1-carbonyl groups.
4-(Pyrrolidine-1-carbonyl)quinoline: Lacks the bromine and phenyl groups.
Uniqueness
6-BROMO-2-PHENYL-4-(PYRROLIDINE-1-CARBONYL)QUINOLINE is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the pyrrolidine-1-carbonyl group contributes to its biological activity .
Properties
Molecular Formula |
C20H17BrN2O |
|---|---|
Molecular Weight |
381.3 g/mol |
IUPAC Name |
(6-bromo-2-phenylquinolin-4-yl)-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C20H17BrN2O/c21-15-8-9-18-16(12-15)17(20(24)23-10-4-5-11-23)13-19(22-18)14-6-2-1-3-7-14/h1-3,6-9,12-13H,4-5,10-11H2 |
InChI Key |
LYUKCOKFSVXPNE-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=NC3=C2C=C(C=C3)Br)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















